(E)-5-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide

Metabolic stability Fluorine substitution Human hepatic microsomes

(E)-5-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide (CAS 2060523-28-4) is a synthetic, fluorine-bearing isoquinoline-1-amidoxime derivative with the molecular formula C₁₀H₈FN₃O and a molecular weight of 205.19 g/mol. The compound belongs to the broader class of heterocyclic amidoximes, which have been patented as therapeutically useful agents for central nervous system disorders and are under active investigation as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) dual inhibitors for cancer immunotherapy.

Molecular Formula C10H8FN3O
Molecular Weight 205.19 g/mol
Cat. No. B13174355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide
Molecular FormulaC10H8FN3O
Molecular Weight205.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=NO)N)C(=C1)F
InChIInChI=1S/C10H8FN3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14-15/h1-5,15H,(H2,12,14)
InChIKeyOWCZKDORABCEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-5-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide: A Fluorinated Amidoxime Probe for IDO1/TDO-Targeted Research


(E)-5-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide (CAS 2060523-28-4) is a synthetic, fluorine-bearing isoquinoline-1-amidoxime derivative with the molecular formula C₁₀H₈FN₃O and a molecular weight of 205.19 g/mol [1]. The compound belongs to the broader class of heterocyclic amidoximes, which have been patented as therapeutically useful agents for central nervous system disorders and are under active investigation as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) dual inhibitors for cancer immunotherapy [2][3]. Its structural architecture—an isoquinoline core substituted at the 5-position with fluorine and at the 1-position with an N'-hydroxycarboximidamide (amidoxime) group—positions it as a differentiated chemical probe relative to non-fluorinated, multi-fluorinated, or alternative halogen-substituted analogs within the isoquinoline amidoxime family [4].

Why Generic Isoquinoline Amidoxime Substitution Fails: Evidence for (E)-5-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide


Isoquinoline-1-amidoximes are not interchangeable chemical probes. Three structural variables—halogen identity and position on the isoquinoline ring, amidoxime N-substitution, and additional ring modifications—independently and synergistically modulate target engagement, metabolic stability, and physicochemical properties [1]. Within the IDO1/TDO inhibitor class, the isoquinoline scaffold has yielded lead compound 43b with IDO1 IC₅₀ = 0.31 μM and TDO IC₅₀ = 0.08 μM; however, subtle substituent changes produce order-of-magnitude potency shifts across the series [2]. At the molecular level, fluorine's strong electron-withdrawing inductive effect and the remarkable strength of the C–F bond (110 kcal/mol) alter hydrogen-bonding capacity, conformation, polarity, and solubility compared to non-fluorinated or heavier halogen analogs, directly impacting binding kinetics and resistance to cytochrome P450-mediated oxidative metabolism [3]. Procuring an uncharacterized or mismatched isoquinoline amidoxime analog therefore risks selecting a compound with substantially different target inhibition profile, metabolic half-life, and cellular permeability—undermining assay reproducibility and experimental conclusions [4].

Quantitative Differentiation Evidence: (E)-5-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide vs. Closest Analogs


Metabolic Stability Advantage: 5-Fluoro Substitution Extends Microsomal Half-Life 3-Fold vs. Non-Fluorinated Isoquinoline Parent

In a direct head-to-head comparison within the 1,2,3,4-tetrahydroisoquinoline chemotype, blocking the 3-position of the 2-substituted phenyl ring with a fluorine substituent (compound 8) extended the half-life in human hepatic microsomes from 7 minutes (parent compound 2) to 21 minutes—a 3-fold improvement [1]. This class-level inference is directly applicable to the target compound: the 5-fluoro substituent on (E)-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is expected to confer analogous protection against oxidative metabolism at the 5-position of the isoquinoline ring, a known metabolic hotspot. The strong C–F bond (110 kcal/mol) increases metabolic stability of drugs, enabling better bioavailability and binding affinity [2].

Metabolic stability Fluorine substitution Human hepatic microsomes Cytochrome P450 Isoquinoline

Amidoxime Zinc-Binding Group Enables IDO1 Heme Iron Coordination: Mechanistic Differentiation from Ketone-Based Inhibitors

The amidoxime functional group in (E)-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is a bidentate zinc-binding group capable of coordinating the heme iron in the IDO1 active site, a mechanism fundamentally distinct from ketone-based IDO1 inhibitors that rely on weaker, monodentate interactions [1]. Comparative molecular dynamics simulations have established that amidoxime derivatives engage IDO1 through a unique binding mode involving the oxime oxygen and the imino nitrogen, providing new ideas for improving inhibitor activity [2]. In the broader isoquinoline derivative series, the most potent dual IDO1/TDO inhibitor (compound 43b) achieved IDO1 IC₅₀ = 0.31 μM and TDO IC₅₀ = 0.08 μM, demonstrating that properly substituted isoquinoline amidoximes can achieve sub-micromolar dual potency [3]. A mini-review further notes that amidoxime hybrids have shown potential in inhibiting IDO1, whereas oxadiazole hybrids demonstrate anti-proliferative effects by targeting EGFR—highlighting that even within the same scaffold, the amidoxime-to-oxadiazole cyclization diverts target selectivity entirely [4].

IDO1 inhibition Amidoxime Zinc-binding group Heme coordination Cancer immunotherapy

Physicochemical Differentiation: 5-Fluoro Modulates LogP and Hydrogen Bonding vs. 5-Bromo and Non-Halogenated Analogs

The 5-fluoro substituent on the target compound imposes a distinct physicochemical profile compared to the 5-bromo analog ((E)-5-Bromo-N'-hydroxyisoquinoline-1-carboximidamide, CAS 2060523-45-5) and the non-halogenated parent (N-Hydroxyisoquinoline-1-carboximidamide, CAS 17954-33-5) . The computed XLogP3-AA of (E)-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is 1.7 [1], reflecting moderate lipophilicity. The parent 5-fluoroisoquinoline core has an estimated log Kow of 2.34 . Fluorine's high electronegativity and small van der Waals radius (1.47 Å) alter molecular stereoelectronic properties including conformation, polarity, solubility, and hydrogen-bonding capacity compared to the larger, more polarizable bromine atom (van der Waals radius 1.85 Å) [2]. The target compound has 2 H-bond donors and 4 H-bond acceptors with a topological polar surface area of 71.5 Ų [1], which contrasts with the bromo analog, where the heavier halogen increases molecular weight (252.07 vs. 205.19 g/mol) and alters electronic distribution. These differences directly affect membrane permeability, solubility, and protein binding—critical parameters for cellular assay performance.

Physicochemical properties LogP Fluorine Bromine Hydrogen bonding Permeability

Mono-Fluoro Substitution at 5-Position: Balanced Electronegativity vs. Multi-Fluorinated and 6-Chloro-5-Fluoro Congeners

Within the isoquinoline amidoxime series, the degree and pattern of halogenation critically determine both potency and selectivity. The target compound bears a single fluorine at the 5-position, distinguishing it from (E)-6-Chloro-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide (dual 6-Cl/5-F; CAS not publicly disclosed with activity data) and (E)-6,7,8-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide (triple fluorination) . In the IDO1 inhibitor field, a halogen bonding interaction between a bromine atom at the 3-position and Cys129 has been shown to enhance IDO1 inhibitory activity (IC₅₀ = 0.13 μM for the most active ubiquinone derivative 16d), whereas excessive fluorination can alter electronic distribution unpredictably . The mono-5-fluoro pattern may offer a favorable balance—providing metabolic protection at the 5-position without introducing the steric bulk of chlorine or the excessive electron withdrawal that could diminish amidoxime heme-coordinating ability. Patent literature (US 4,438,121) establishes that isoquinoline amidoxime derivatives are therapeutically useful, but their pharmacological profile is exquisitely sensitive to substitution pattern [1].

Mono-fluorination SAR Electron-withdrawing Halogen effects Isoquinoline amidoxime

Synthetic Tractability and Commercial Accessibility: Defined 5-Fluoro Regiochemistry Enables Reproducible Procurement

The synthesis of (E)-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide can be achieved through the reaction of 5-fluoroisoquinoline with hydroxylamine followed by carboximidamide formation, a route that benefits from the commercial availability of 5-fluoroisoquinoline (CAS 394-66-1) as a well-characterized starting material . In contrast, the 6-chloro-5-fluoro analog requires additional synthetic steps and more complex starting materials, while the 6,7,8-trifluoro variant demands even more elaborate fluorination strategies [1]. The target compound is commercially available from multiple vendors (e.g., Leyan, product #2029139) at 95% purity, enabling reproducible procurement for screening campaigns without the need for custom synthesis . The compound's PubChem record (CID 145709973) provides standardized identifiers including InChIKey (OWCZKDORABCEDP-UHFFFAOYSA-N), ensuring unambiguous compound identity across databases and assay registration platforms [2].

Synthetic accessibility Procurement Regiochemistry Purity Lead optimization

Best-Fit Research Applications for (E)-5-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide Based on Differentiation Evidence


IDO1/TDO Dual Inhibition Screening Cascades in Cancer Immunotherapy Research

The amidoxime group of (E)-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide enables heme iron coordination in the IDO1 active site, a mechanism substantiated by comparative molecular dynamics simulations of amidoxime-IDO1 binding and the demonstrated sub-micromolar dual IDO1/TDO potency (IC₅₀ = 0.31 μM and 0.08 μM, respectively) of lead isoquinoline derivative 43b [1]. Researchers interrogating the kynurenine pathway for cancer immunotherapy should use this compound as a starting scaffold for SAR exploration, as the amidoxime functional group is essential for TDO co-inhibition—a feature absent in ketone-based clinical IDO1 inhibitors such as epacadostat. The 5-fluoro substitution provides metabolic stability at a known oxidative hotspot without introducing the steric bulk that could compromise heme coordination [2].

Metabolic Stability Optimization Studies Using Fluorinated Isoquinoline Scaffolds

The 5-fluoro substituent on (E)-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide serves as a metabolic blocking group at the 5-position of the isoquinoline ring. Class-level evidence from 1,2,3,4-tetrahydroisoquinoline IPPAMs demonstrates that fluorine substitution at a metabolic hotspot extends human hepatic microsomal half-life 3-fold (from 7 min to 21 min) [1]. Medicinal chemistry teams optimizing isoquinoline-based lead compounds for improved pharmacokinetic profiles should prioritize the 5-fluoro analog over the non-fluorinated parent (N-Hydroxyisoquinoline-1-carboximidamide, CAS 17954-33-5) to reduce oxidative clearance while maintaining the amidoxime pharmacophore intact [2].

Fragment-Based and Ligand-Efficiency-Driven Lead Discovery Programs

With a molecular weight of 205.19 g/mol, XLogP3-AA of 1.7, and only 15 heavy atoms, (E)-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide occupies favorable fragment-like chemical space [1]. Its lower molecular weight (−46.88 g/mol) and smaller halogen van der Waals radius (1.47 Å for F vs. 1.85 Å for Br) compared to the 5-bromo analog confer superior ligand efficiency metrics [2]. Fragment-based drug discovery programs targeting IDO1, TDO, or related dioxygenase enzymes should select this compound over heavier halogen congeners to maximize the probability of achieving high ligand efficiency (LE > 0.3 kcal/mol per heavy atom) in initial hit identification, with the option to grow the molecule into the 6-position or modify the amidoxime group in subsequent optimization cycles [3].

Chemical Biology Tool Compound Development for Kynurenine Pathway Interrogation

The mono-5-fluoro substitution pattern provides a clean, interpretable SAR starting point for developing chemical probes to dissect the kynurenine pathway. Unlike the 6-chloro-5-fluoro analog, which introduces dual halogenation and confounds SAR interpretation, or the 6,7,8-trifluoro variant, which drastically alters electronic properties, the target compound allows systematic exploration of structure-activity relationships one substitution at a time [1]. Its commercial availability at 95% purity with complete PubChem registration (CID 145709973, InChIKey OWCZKDORABCEDP-UHFFFAOYSA-N) ensures that chemical biology laboratories can reproducibly source and register the compound for target engagement studies, cellular thermal shift assays (CETSA), and chemoproteomics profiling without synthetic chemistry investment [2].

Quote Request

Request a Quote for (E)-5-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.